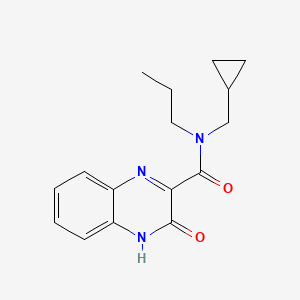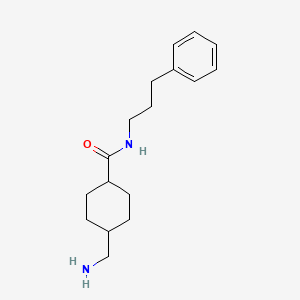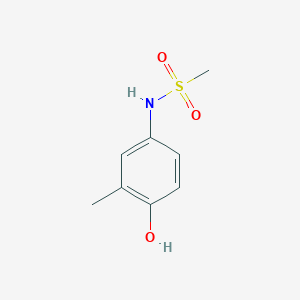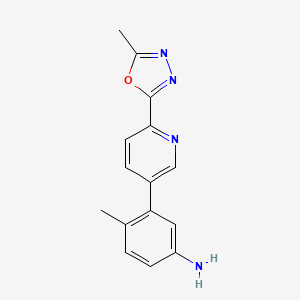
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with propylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the quinoxaline core, potentially reducing the pyrazine ring to a dihydroquinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Dihydroquinoxalines.
Substitution: Various N-substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its quinoxaline core.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Cancer Research: The compound can be investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound may be used in the development of new agrochemicals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclopropylmethyl)-3-oxo-N-ethyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-butyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-phenyl-4H-quinoxaline-2-carboxamide
Comparison:
- N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide is unique due to its specific propyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, butyl, and phenyl analogs. The cyclopropylmethyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-9-19(10-11-7-8-11)16(21)14-15(20)18-13-6-4-3-5-12(13)17-14/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
InChI-Schlüssel |
SBTNLIDOZPDJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC1CC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)




![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)

![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
